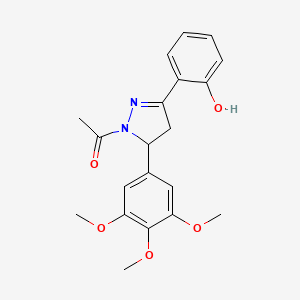
1-(3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains phenyl groups, which are functional groups comprised of six carbon atoms attached in a hexagonal planar ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and multiple phenyl rings . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The phenyl groups are six-membered carbon rings typical of many aromatic compounds .Chemical Reactions Analysis
The chemical reactions of this compound could involve the pyrazole ring or the phenyl groups . The exact reactions would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the pyrazole ring could influence its acidity and basicity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its antimicrobial potential. Researchers have evaluated its effectiveness against multidrug-resistant pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile. Notably, compounds derived from this scaffold demonstrated structure-dependent antimicrobial activity, with some showing promise against vancomycin-intermediate S. aureus strains .
Anticancer Properties
Investigations into the compound’s anticancer properties have revealed interesting findings. Certain derivatives exhibit cytotoxic profiles favorable for further development. For instance, compounds 14 and 24b demonstrated promising activity against vancomycin-intermediate S. aureus strains while maintaining low toxicity in human lung epithelial cells (HSAEC-1). These results suggest that these derivatives could serve as scaffolds for novel anticancer agents .
Drug-Resistant Fungal Pathogens
Given the rising challenge of drug-resistant fungal infections, researchers explored the compound’s efficacy against pathogenic fungi. The 3,5-dichloro-2-hydroxyphenyl analogue demonstrated significant activity against methicillin-resistant S. aureus (MRSA) strains, outperforming clindamycin. This finding highlights its potential as an antifungal agent .
Structural Elucidation
The compound’s structure has been unambiguously assigned through X-ray diffraction analysis. Specifically, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was determined using this technique .
Synthetic Approaches
Researchers have explored synthetic routes to obtain related compounds. For example, a synthetic approach involving compound 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one led to the formation of 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines. These investigations contribute to our understanding of the compound’s chemical reactivity and potential derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12(23)22-16(11-15(21-22)14-7-5-6-8-17(14)24)13-9-18(25-2)20(27-4)19(10-13)26-3/h5-10,16,24H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILHXSEXCYEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

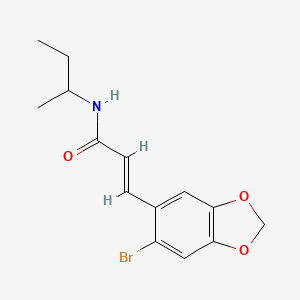
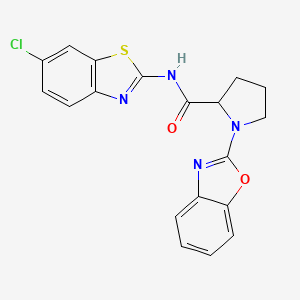

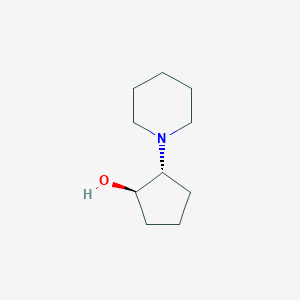
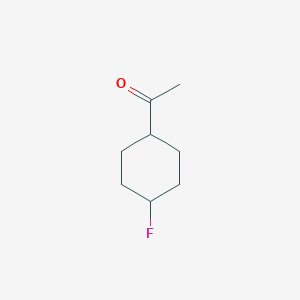

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)
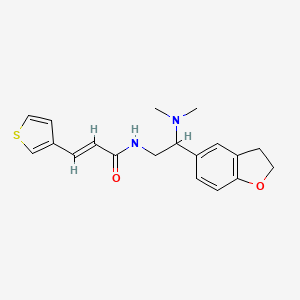
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

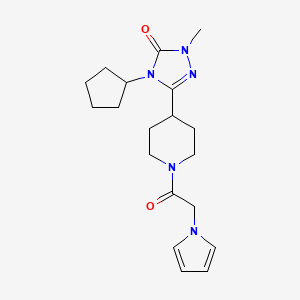

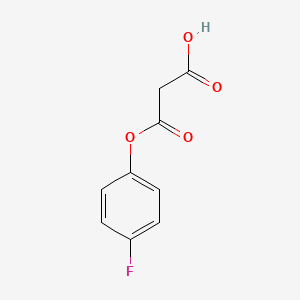
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)